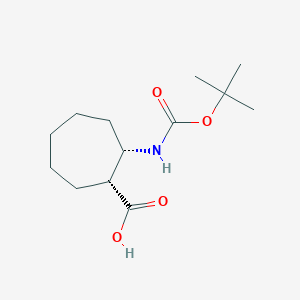

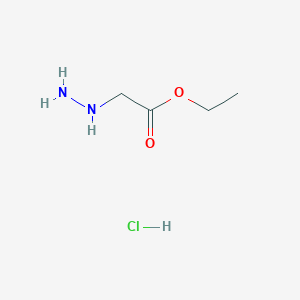

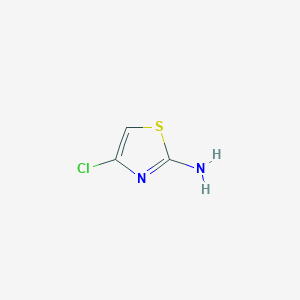

2-Amino-4-chlorothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-amino-4-chlorothiazole derivatives often involves cyclization reactions of appropriate precursors. For instance, a study on the synthesis of benzothiazole derivatives highlighted that these compounds could be synthesized via Brønsted acid catalyzed cyclization of 2-amino thiophenols with β-diketones under oxidant-, metal-, and radiation-free conditions, yielding various 2-substituted benzothiazoles in satisfactory to excellent yields (Mayo et al., 2014). Another approach described the formation of 2-aryl benzothiazoles from aryl ketones and 2-aminobenzenethiols under metal- and I(2)-free conditions, using molecular oxygen as the oxidant and DMSO as a crucial medium (Liao et al., 2012).

Molecular Structure Analysis

The structural analysis of benzothiazoles, including 2-amino-4-chlorothiazole derivatives, often involves spectroscopic techniques and computational studies. For instance, a comparison between observed and DFT calculations on the structure of a related chlorophenyl-thiadiazole compound provided insights into its molecular geometry, electronic properties, and hydrogen bonding interactions, suggesting potential applications as nonlinear optical (NLO) materials (Kerru et al., 2019).

科学的研究の応用

-

Pharmaceutical Research

- Summary of Application : The presence of the amine and chlorine groups in 2-Amino-4-chlorothiazole suggests potential applications in the development of new drugs.

- Methods of Application : While specific experimental procedures were not detailed, the compound’s potential in drug development is likely due to its chemical structure, particularly the presence of amine and chlorine groups.

- Results or Outcomes : The outcomes of this application are still under exploration.

-

Organic Chemistry

- Summary of Application : 2-Aminothiazole-based compounds, which include 2-Amino-4-chlorothiazole, have been associated with several biological activities, acting as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .

- Methods of Application : The compound is used as a scaffold in drug development. Various 2-aminothiazole-based derivatives have been used to treat different kinds of diseases .

- Results or Outcomes : The wide range of biological activities and high therapeutic influence of these compounds have led to their wide innovations .

-

Anticancer Research

- Summary of Application : 2-Aminothiazole-based compounds, including 2-Amino-4-chlorothiazole, have shown potential as anticancer agents .

- Methods of Application : The compound’s potential in anticancer research is likely due to its chemical structure, particularly the presence of amine and chlorine groups .

- Results or Outcomes : While specific outcomes were not detailed, the compound’s potential in anticancer research is still under exploration .

-

Antioxidant Research

- Summary of Application : 2-Aminothiazole-based compounds, including 2-Amino-4-chlorothiazole, have shown potential as antioxidants .

- Methods of Application : The compound’s potential in antioxidant research is likely due to its chemical structure, particularly the presence of amine and chlorine groups .

- Results or Outcomes : While specific outcomes were not detailed, the compound’s potential in antioxidant research is still under exploration .

-

Antimicrobial Research

- Summary of Application : 2-Aminothiazole-based compounds, including 2-Amino-4-chlorothiazole, have shown potential as antimicrobial agents .

- Methods of Application : The compound’s potential in antimicrobial research is likely due to its chemical structure, particularly the presence of amine and chlorine groups .

- Results or Outcomes : While specific outcomes were not detailed, the compound’s potential in antimicrobial research is still under exploration .

-

Anti-Inflammatory Research

- Summary of Application : 2-Aminothiazole-based compounds, including 2-Amino-4-chlorothiazole, have shown potential as anti-inflammatory agents .

- Methods of Application : The compound’s potential in anti-inflammatory research is likely due to its chemical structure, particularly the presence of amine and chlorine groups .

- Results or Outcomes : While specific outcomes were not detailed, the compound’s potential in anti-inflammatory research is still under exploration .

Safety And Hazards

将来の方向性

2-Amino-4-chlorothiazole has emerged as a promising scaffold in medicinal chemistry and drug discovery research. It has been used as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . Future research may focus on developing new derivatives of 2-Amino-4-chlorothiazole with enhanced therapeutic activities.

特性

IUPAC Name |

4-chloro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S/c4-2-1-7-3(5)6-2/h1H,(H2,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWAKKLWGVLLDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431424 |

Source

|

| Record name | 2-Amino-4-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-chlorothiazole | |

CAS RN |

52107-46-7 |

Source

|

| Record name | 2-Amino-4-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。